molecular formula C5H10N2O B1524354 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol CAS No. 5677-75-8

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1524354
CAS No.: 5677-75-8
M. Wt: 114.15 g/mol
InChI Key: BPUUSPXOKMMRFB-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazoline ring fused with an ethanol group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of the pyrazoline ring, a five-membered ring with two nitrogen atoms, imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyrazolidine derivatives, aldehydes, carboxylic acids, and various substituted pyrazoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol include:

Uniqueness

What sets this compound apart from its analogs is the presence of the ethanol group, which enhances its solubility and reactivity. This unique feature allows for more diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(3,4-dihydropyrazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUUSPXOKMMRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679761
Record name 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-75-8
Record name 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
Reactant of Route 2
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
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2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
Reactant of Route 5
2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
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